(S)-2-(Methylamino)-2-phenylacetic acid
Overview
Description
(S)-2-(Methylamino)-2-phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165,19 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that α-methylated amino acid residues can suppress peptide bond cleavage, reduce the conformational variability of peptides upon binding to their targets, and stabilize structures that would otherwise be labile due to α-proton abstraction . This suggests that (S)-2-(Methylamino)-2-phenylacetic acid may interact with various proteins and enzymes in the body.
Mode of Action
It is known that l-theanine, a glutamic acid analog, raises inhibitory neurotransmitter levels and blocks the production of excitatory neurotransmitters, leading to neuroprotection and relaxation . Given the structural similarity between this compound and L-theanine, it is possible that they share similar modes of action.
Biochemical Pathways
It is known that s-adenosylmethionine (sam), synthesized from methionine and atp, is a methyl group donor in many important transfer reactions including dna methylation for regulation of gene expression . Given the structural similarity between this compound and methionine, it is possible that they share similar biochemical pathways.
Pharmacokinetics
A model comprised of four compartments, a central and liver compartment for a drug, and a central and liver compartment for a metabolite, is presented to describe the interrelationships between the area under the curve of the metabolite and physiological parameters after intravenous and intraportal administration of the drug . This model could potentially be applied to this compound.
Result of Action
It is known that the coordination of biomolecules and metal ions plays vital roles in diverse metabolic activities . Given the structural similarity between this compound and other amino acids, it is possible that they share similar molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Furthermore, the storage of appropriate amounts of hydrogen is a challenge in the implementation of a hydrogen economy , which could potentially affect the stability of this compound.
Properties
IUPAC Name |
(2S)-2-(methylamino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPIEYZJPULIQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350515 | |
Record name | (2S)-(Methylamino)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-88-3 | |
Record name | (2S)-(Methylamino)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-N-Methyl-L-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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